molecular formula C9H10ClNO2 B1448222 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride CAS No. 1610919-99-7

5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B1448222
CAS No.: 1610919-99-7
M. Wt: 199.63 g/mol
InChI Key: XFHDQRGFQZMFLO-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride can be achieved through several methods. One notable method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alkoxide solutions, Mn(OTf)2, and t-BuOOH. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyridine derivatives, which have significant applications in different fields of research.

Scientific Research Applications

5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds. In biology, it has been studied for its potential as an inhibitor in various biochemical pathways. In medicine, this compound is explored for its potential therapeutic properties, including its role as an inhibitor of protein kinase FGFR1 . In industry, it is used as a corrosion inhibitor for carbon steel .

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride involves

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDQRGFQZMFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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